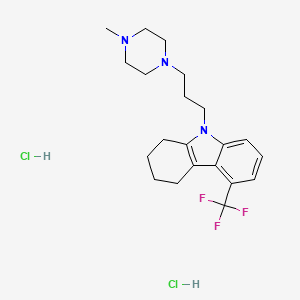
Carbazole, 1,2,3,4-tetrahydro-9-(3-(4-methyl-1-piperazinyl)propyl)-5(or 7)-(trifluoromethyl)-,dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbazole, 1,2,3,4-tetrahydro-9-(3-(4-methyl-1-piperazinyl)propyl)-5(or 7)-(trifluoromethyl)-,dihydrochloride is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Carbazole, 1,2,3,4-tetrahydro-9-(3-(4-methyl-1-piperazinyl)propyl)-5(or 7)-(trifluoromethyl)-,dihydrochloride typically involves multiple steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through cyclization reactions involving appropriate starting materials such as aniline derivatives and cyclohexanone.
Introduction of the Piperazine Moiety: The piperazine group can be introduced through nucleophilic substitution reactions, where the carbazole core reacts with 4-methylpiperazine.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or modify substituents on the carbazole core.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Carbazole, 1,2,3,4-tetrahydro-9-(3-(4-methyl-1-piperazinyl)propyl)-5(or 7)-(trifluoromethyl)-,dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may interact with enzymes, receptors, or other proteins to exert its therapeutic effects. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Carbazole: The parent compound, which lacks the additional functional groups present in the derivative.
1,2,3,4-Tetrahydrocarbazole: A simpler derivative with fewer substituents.
9-(3-(4-Methyl-1-piperazinyl)propyl)carbazole: A derivative lacking the trifluoromethyl group.
Uniqueness: The presence of the trifluoromethyl group and the piperazine moiety in Carbazole, 1,2,3,4-tetrahydro-9-(3-(4-methyl-1-piperazinyl)propyl)-5(or 7)-(trifluoromethyl)-,dihydrochloride imparts unique chemical and biological properties, making it distinct from other carbazole derivatives
Propriétés
Numéro CAS |
29465-21-2 |
|---|---|
Formule moléculaire |
C21H30Cl2F3N3 |
Poids moléculaire |
452.4 g/mol |
Nom IUPAC |
9-[3-(4-methylpiperazin-1-yl)propyl]-5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazole;dihydrochloride |
InChI |
InChI=1S/C21H28F3N3.2ClH/c1-25-12-14-26(15-13-25)10-5-11-27-18-8-3-2-6-16(18)20-17(21(22,23)24)7-4-9-19(20)27;;/h4,7,9H,2-3,5-6,8,10-15H2,1H3;2*1H |
Clé InChI |
FXARNZGSCHEKQZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCCN2C3=C(CCCC3)C4=C(C=CC=C42)C(F)(F)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


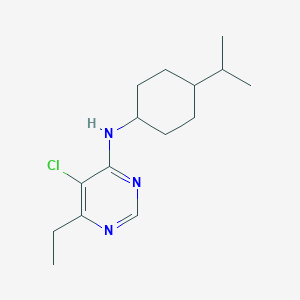
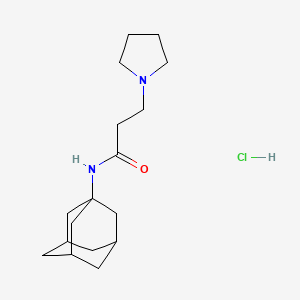
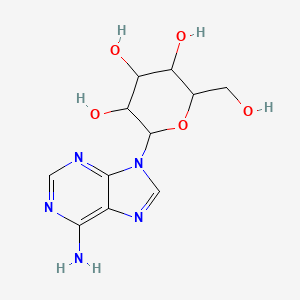
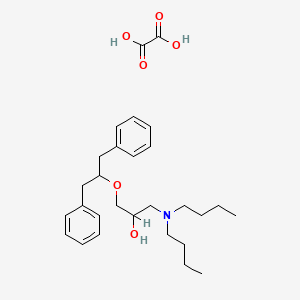
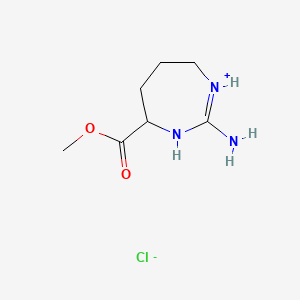
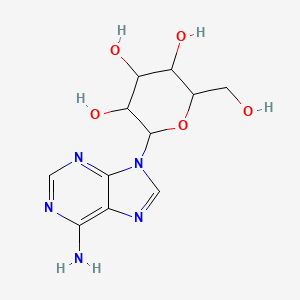

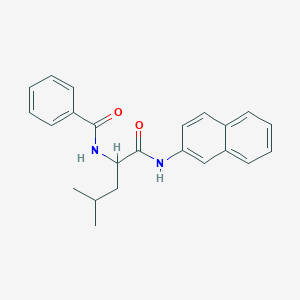
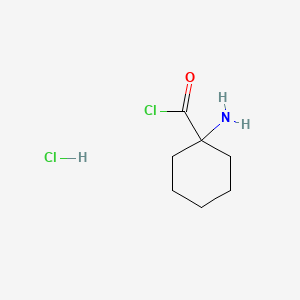
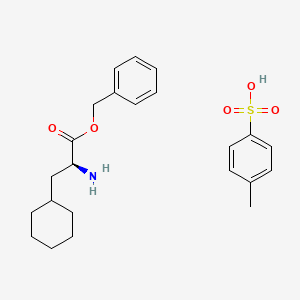
![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741568.png)
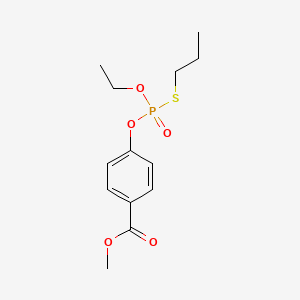

![(5Z)-5-[(2E)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one](/img/structure/B13741595.png)
